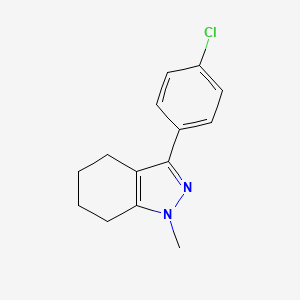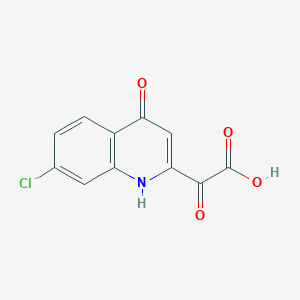
3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 1-methyl-1,2,3,4-tetrahydroindazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole compounds.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as optical and electronic materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate oxidative stress and inflammation by interacting with enzymes involved in these processes. For example, it can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound shares a similar chlorophenyl group but differs in its core structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Another compound with a chlorophenyl group but with a different heterocyclic core.
Uniqueness
3-(4-Chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H15ClN2 |
|---|---|
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-methyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H15ClN2/c1-17-13-5-3-2-4-12(13)14(16-17)10-6-8-11(15)9-7-10/h6-9H,2-5H2,1H3 |
Clé InChI |
URNVOLRCOCEFGH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCCC2)C(=N1)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13866847.png)













